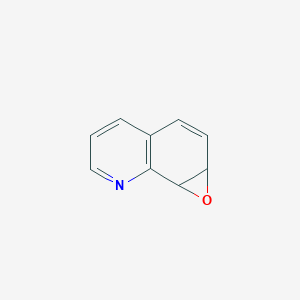
Quinoline-7,8-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinoline-7,8-oxide (QO) is a heterocyclic organic compound that has been widely studied for its potential applications in scientific research. QO is a versatile molecule that can be synthesized through various methods and has been shown to have a range of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of Quinoline-7,8-oxide is complex and not yet fully understood. Quinoline-7,8-oxide is known to undergo redox cycling, which generates reactive oxygen species (ROS) that can cause oxidative damage to cellular components. Quinoline-7,8-oxide has also been shown to interact with various enzymes and proteins, including cytochrome P450 and peroxidases, which can alter their activity.
Efectos Bioquímicos Y Fisiológicos
Quinoline-7,8-oxide has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the activity of certain enzymes, and alter the structure and function of biological membranes. Quinoline-7,8-oxide has also been shown to have antioxidant properties, which may be beneficial in preventing oxidative damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Quinoline-7,8-oxide has several advantages for lab experiments, including its relative ease of synthesis and its versatility as a model compound. However, there are also limitations to using Quinoline-7,8-oxide in lab experiments. For example, Quinoline-7,8-oxide can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, the mechanism of action of Quinoline-7,8-oxide is complex and not yet fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on Quinoline-7,8-oxide. One area of research is the development of Quinoline-7,8-oxide-based therapies for cancer. Another area of research is the study of the mechanism of action of Quinoline-7,8-oxide and its interactions with various enzymes and proteins. Additionally, the use of Quinoline-7,8-oxide as a probe for studying the structure and function of biological membranes is an area of active research. Finally, the synthesis of novel Quinoline-7,8-oxide derivatives with improved properties is an area of interest for future research.
Conclusion:
In conclusion, Quinoline-7,8-oxide is a versatile molecule that has been extensively studied for its potential applications in scientific research. Quinoline-7,8-oxide can be synthesized through various methods and has a range of biochemical and physiological effects. While there are advantages and limitations to using Quinoline-7,8-oxide in lab experiments, it remains a valuable tool for studying the mechanism of action of enzymes and proteins, as well as the structure and function of biological membranes. There are several future directions for research on Quinoline-7,8-oxide, including the development of Quinoline-7,8-oxide-based therapies for cancer and the synthesis of novel Quinoline-7,8-oxide derivatives.
Métodos De Síntesis
Quinoline-7,8-oxide can be synthesized through a variety of methods, including oxidation of quinoline, photochemical reactions, and electrochemical reactions. The most common method for synthesizing Quinoline-7,8-oxide is the oxidation of quinoline using hydrogen peroxide or peracids. This method is relatively simple and yields high purity Quinoline-7,8-oxide.
Aplicaciones Científicas De Investigación
Quinoline-7,8-oxide has been extensively studied for its potential applications in scientific research. It has been used as a model compound for studying the mechanism of action of various enzymes, including cytochrome P450 and peroxidases. Quinoline-7,8-oxide has also been used as a probe for studying the structure and function of biological membranes. Additionally, Quinoline-7,8-oxide has been shown to have potential applications in cancer therapy, as it has been found to induce apoptosis in cancer cells.
Propiedades
Número CAS |
110288-09-0 |
|---|---|
Nombre del producto |
Quinoline-7,8-oxide |
Fórmula molecular |
C9H7NO |
Peso molecular |
145.16 g/mol |
Nombre IUPAC |
1a,7b-dihydrooxireno[2,3-h]quinoline |
InChI |
InChI=1S/C9H7NO/c1-2-6-3-4-7-9(11-7)8(6)10-5-1/h1-5,7,9H |
Clave InChI |
VHKOGTWROZZNFC-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3C(O3)C=C2)N=C1 |
SMILES canónico |
C1=CC2=C(C3C(O3)C=C2)N=C1 |
Sinónimos |
Oxireno[h]quinoline,1a,7b-dihydro-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



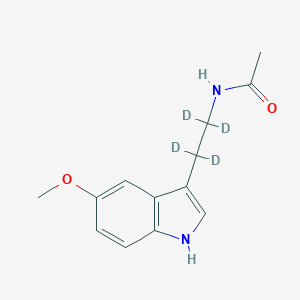
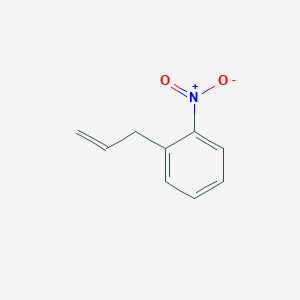
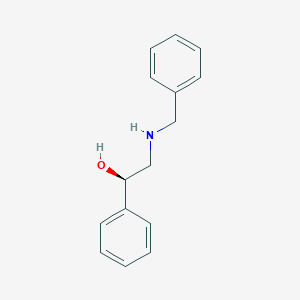
![Benzenamine, 4-[(6-chloro-3-pyridazinyl)oxy]-3-(trifluoromethyl)-](/img/structure/B20857.png)
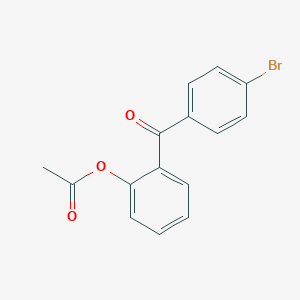
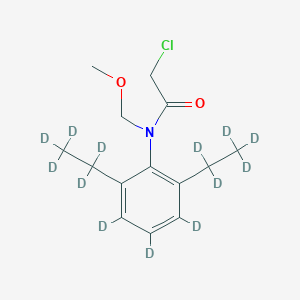
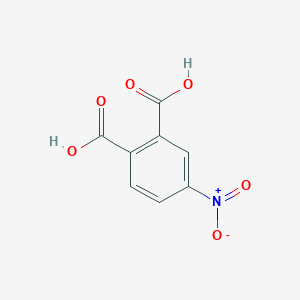
![(1S,2R,4S,6R,7S)-1,10,10-trimethyl-4-[[(1S,2R,4S,6R,7S)-1,10,10-trimethyl-3-oxatricyclo[5.2.1.02,6]decan-4-yl]oxy]-3-oxatricyclo[5.2.1.02,6]decane](/img/structure/B20865.png)
![[(2R)-3-hexadecanoyloxy-2-[11-[methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]undecanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B20868.png)
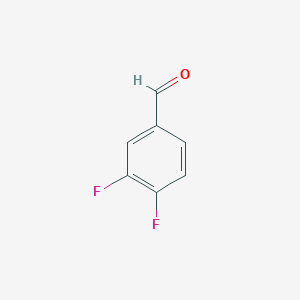
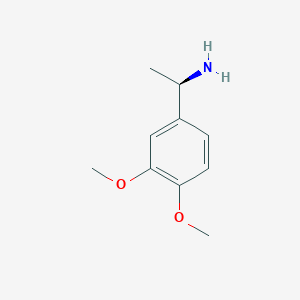
![1-[2-[4-[5-chloro-1-(4-fluorophenyl)indol-3-yl]-3,6-dihydro-2H-pyridin-1-yl]ethyl]imidazolidin-2-one](/img/structure/B20881.png)
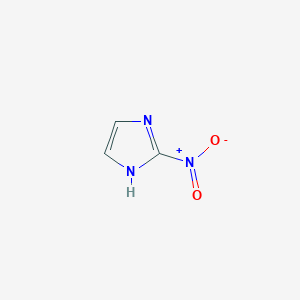
![(4aR,5S,6R,8aR)-5-[(E)-5-methoxy-3-methyl-5-oxopent-3-enyl]-5,6,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B20886.png)